molecular formula C14H17BClNO2 B11849046 4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B11849046
M. Wt: 277.55 g/mol
InChI Key: JYYGAVDOJFBFNF-UHFFFAOYSA-N
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Description

4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound with a complex structure that includes a chloro-substituted benzonitrile and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the formation of the boronic ester group followed by its attachment to the chloro-substituted benzonitrile. One common method involves the reaction of 4-chlorobenzonitrile with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate intermediates.

    Solvents: Toluene and other organic solvents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the boronic ester with an aryl halide .

Scientific Research Applications

4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in chemical reactions involves the activation of the boronic ester group, which facilitates the formation of carbon-carbon bonds. The chloro group can also participate in nucleophilic substitution reactions, providing a versatile platform for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.

    4-Chlorobenzonitrile: Lacks the boronic ester group but can undergo similar substitution reactions.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with different substituents.

Uniqueness

4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the combination of the chloro and boronic ester groups, which provide a versatile platform for a wide range of chemical reactions and applications. This dual functionality makes it particularly valuable in organic synthesis and material science.

Properties

Molecular Formula

C14H17BClNO2

Molecular Weight

277.55 g/mol

IUPAC Name

4-chloro-2-(4,4-dimethyl-5-propan-2-yl-1,3,2-dioxaborolan-2-yl)benzonitrile

InChI

InChI=1S/C14H17BClNO2/c1-9(2)13-14(3,4)19-15(18-13)12-7-11(16)6-5-10(12)8-17/h5-7,9,13H,1-4H3

InChI Key

JYYGAVDOJFBFNF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)C(C)C)C2=C(C=CC(=C2)Cl)C#N

Origin of Product

United States

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